

Application Note: N,N-Dimethylstearamide in Topical & Transdermal Formulations[1][2]

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Compound of Interest

Compound Name: *N,N-Dimethylstearamide*

CAS No.: 3886-90-6

Cat. No.: B1580666

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Abstract

N,N-Dimethylstearamide (N,N-DMS), commonly identified by the trade name Hallcomid® M-18, represents a class of N,N-dimethyl fatty acid amides utilized as multifunctional excipients in topical and transdermal drug delivery.[1] Unlike cationic surfactants often confused with this class (e.g., stearamidopropyl dimethylamine), N,N-DMS is a non-ionic, lipophilic solvent with a high boiling point and exceptional solubilizing power for poorly water-soluble active pharmaceutical ingredients (APIs).[1] This guide details the physicochemical mechanism of N,N-DMS, provides a validated protocol for its incorporation into a transdermal matrix patch, and outlines critical safety and stability considerations.

Introduction & Rationale

Chemical Identity & Distinction

It is imperative to distinguish **N,N-Dimethylstearamide** from structurally similar cosmetic ingredients to ensure formulation safety and efficacy.[1]

Feature	N,N-Dimethylstearamide (Target Excipient)	Stearamidopropyl Dimethylamine (Common Confusion)
CAS Number	3886-90-6	7651-02-7
Function	Solubilizer, Permeation Enhancer	Cationic Surfactant, Hair Conditioner
Charge	Non-ionic	Cationic (at acidic pH)
Primary Use	Transdermal Patches, Topical Gels	Hair Conditioners, Rinse-off products
LogP	~7.4 (Highly Lipophilic)	~2.01

Why Choose N,N-Dimethylstearamide?

The primary challenge in transdermal delivery is the Stratum Corneum (SC) barrier. Many potent APIs (e.g., testosterone, ibuprofen, lidocaine) are lipophilic but crystallize easily upon solvent evaporation, halting permeation.

- Solubility Enhancement: N,N-DMS acts as a "non-volatile solvent."^[1] When volatile solvents (ethanol, acetone) evaporate from a patch or gel, N,N-DMS remains, keeping the API in a dissolved, molecularly dispersed state.
- Permeation Enhancement: Its amphiphilic structure allows it to intercalate into the SC lipid bilayer, increasing fluidity and diffusion coefficients for the drug.

Mechanism of Action

N,N-DMS functions through a dual-action mechanism: Thermodynamic Activity Maintenance and Lipid Bilayer Disruption.^[1]

Mechanistic Pathway Diagram

The following diagram illustrates how N,N-DMS facilitates drug transport across the Stratum Corneum.^[1]



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Caption: Dual mechanism of **N,N-Dimethylstearamide** preventing API crystallization and fluidizing skin lipids.[1]

Pre-Formulation Protocol: Solubility Profiling

Before formulation, you must determine the saturation solubility of your API in N,N-DMS to define the maximum loading capacity.

Objective: Determine saturation solubility (

) of API in N,N-DMS.

- Preparation: Aliquot 2.0 mL of **N,N-Dimethylstearamide** into a glass vial.
- Addition: Add excess API (solid) incrementally while stirring at 25°C until undissolved solid remains.
- Equilibration: Seal vial and stir for 48 hours at 25°C.
- Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (heated to 25°C to prevent precipitation).
- Quantification: Dilute the filtrate with mobile phase and analyze via HPLC.

Success Criterion: The API solubility in N,N-DMS should be at least 10-fold higher than in water to justify its use as a lipophilic solubilizer.[1]

Formulation Protocol: Drug-in-Adhesive Matrix Patch[1]

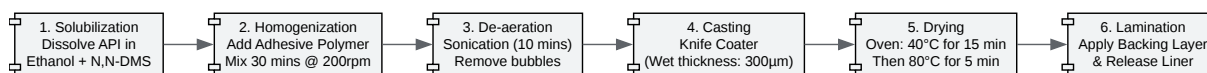
This protocol describes the fabrication of a Transdermal Matrix Patch using N,N-DMS as a crystallization inhibitor and enhancer.[1]

Target API: Ibuprofen (Model Lipophilic Drug) Matrix Polymer: DURO-TAK® 87-2516 (Acrylate-Vinylacetate self-curing adhesive)[1]

Formulation Composition (Wet Basis)

Component	Function	% w/w (Wet)	Rationale
Ibuprofen	Active Ingredient	5.0%	Therapeutic dose
N,N-Dimethylstearamide	Solubilizer/Enhancer	5.0%	Prevents crystallization, enhances flux
Ethanol (Anhydrous)	Co-solvent	10.0%	Reduces viscosity for casting
DURO-TAK® 87-2516	Adhesive Matrix	80.0%	Pressure Sensitive Adhesive (PSA)

Manufacturing Workflow



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Caption: Solvent evaporation method for manufacturing N,N-DMS loaded transdermal patches.

Detailed Steps

- **Premix Preparation:** In a scintillation vial, weigh Ibuprofen and **N,N-Dimethylstearamide**. Add Ethanol.[1] Vortex until a clear solution is obtained. Note: N,N-DMS is a waxy solid/liquid at RT; gentle warming (30°C) may facilitate handling.[1]
- **Adhesive Addition:** Add the calculated amount of DURO-TAK solution to the premix.
- **Mixing:** Mix using an overhead stirrer at low speed (avoiding air entrainment) for 30 minutes.
- **Casting:** Use a film applicator (knife coater) to cast the mixture onto a fluoropolymer-coated release liner (e.g., Scotchpak™ 9744).[1] Set wet gap to 300 µm.[1]
- **Drying (Critical):** Dry in a convection oven.

- Phase 1: 40°C for 15 minutes (removes ethanol, prevents skinning).
- Phase 2: 80°C for 5 minutes (removes residual adhesive solvents).
- Result: N,N-DMS remains in the matrix (B.P. > 300°C), keeping Ibuprofen solubilized.[1]
- Lamination: Apply the backing membrane (e.g., Scotchpak™ 9732) onto the dried adhesive layer using a weighted roller.[1]

Characterization & Validation

In Vitro Permeation Testing (IVPT)

Protocol: Vertical Franz Diffusion Cells.

- Membrane: Dermatomed human cadaver skin or porcine ear skin (thickness ~500 µm).[1]
- Receptor Media: Phosphate Buffered Saline (PBS) pH 7.4 + 5% PEG 400 (to ensure sink conditions for lipophilic API).[1]
- Sampling: 0, 2, 4, 8, 12, 24 hours.
- Analysis: Compare Flux () of Formulation with N,N-DMS vs. Control (without N,N-DMS).

Crystallization Stability

Protocol: Polarized Light Microscopy (PLM).[1]

- Store patches at 25°C/60% RH and 40°C/75% RH.
- Observe under PLM at 1 week, 1 month, and 3 months.
- Pass Criteria: No birefringent crystals visible.[1] N,N-DMS should maintain the API in an amorphous/dissolved state.[1]

Safety & Toxicity Considerations

While N,N-DMS is an effective enhancer, safety is dose-dependent.[1]

- Irritation: High concentrations (>10-15%) may cause skin irritation (erythema) due to significant lipid extraction.[1]
- Regulatory: **N,N-Dimethylstearamide** is listed in the EPA TSCA inventory and has been used in cosmetic and industrial applications.[1] However, for a new drug application (NDA), a full biocompatibility study (ISO 10993) is required.[1]
- Recommendation: Always titrate the concentration. Start at 1-2% and do not exceed 10% without extensive irritation testing.

References

- PubChem. (2025).[1][2] **N,N-Dimethylstearamide** Compound Summary. National Library of Medicine.[1] Available at: [\[Link\]](#)
- Hallstar. (n.d.). Hallcomid® M-18-OL Technical Data Sheet. (Industry standard reference for **N,N-Dimethylstearamide** properties).
- Lane, M. E. (2013).[1] Skin penetration enhancers.[1][3][4] International Journal of Pharmaceutics, 447(1-2), 12-21.[1] (Review of amide-based enhancers mechanism).
- Trommer, H., & Neubert, R. H. (2006).[1] Overcoming the stratum corneum: the modulation of skin penetration. Skin Pharmacology and Physiology, 19(2), 106-121.[1] (Mechanistic insights on lipid fluidization).
- Williams, A. C., & Barry, B. W. (2012).[1] Penetration enhancers. Advanced Drug Delivery Reviews, 64, 128-137.[1] (Foundational text on enhancer classification).

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Sources

- [1. N,N-Dimethylstearamide | C20H41NO | CID 19765 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

- [2. Stearamidopropyl Dimethylamine | C23H48N2O | CID 62109 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. mdpi.com \[mdpi.com\]](#)
- [4. The use of N,N-diethyl-m-toluamide to enhance dermal and transdermal delivery of drugs - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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